N-(Azido-PEG3)-NH-PEG3-t-butyl ester

PROTAC Bioconjugation Solubility

N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker featuring an azide group for click chemistry, a central secondary amine, and a t-butyl ester-protected carboxylic acid. With a molecular weight of 478.58 g/mol, it belongs to the class of PEG-based linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates.

Molecular Formula C21H42N4O8
Molecular Weight 478.6 g/mol
Cat. No. B13712318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-NH-PEG3-t-butyl ester
Molecular FormulaC21H42N4O8
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-17-13-28-9-5-23-6-10-29-14-18-32-19-15-30-11-7-24-25-22/h23H,4-19H2,1-3H3
InChIKeyYRWCSDHRCIQMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(Azido-PEG3)-NH-PEG3-t-butyl ester: A Heterobifunctional PEG Linker for PROTAC and Bioconjugation Applications


N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker featuring an azide group for click chemistry, a central secondary amine, and a t-butyl ester-protected carboxylic acid. With a molecular weight of 478.58 g/mol, it belongs to the class of PEG-based linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates [1]. The compound's linear PEG3-NH-PEG3 architecture provides a defined 14-atom spacer length between functional termini, a parameter critical for optimizing ternary complex formation in targeted protein degradation applications [2].

Why Generic Substitution Fails for N-(Azido-PEG3)-NH-PEG3-t-butyl ester in PROTAC and Bioconjugation Workflows


Substituting N-(Azido-PEG3)-NH-PEG3-t-butyl ester with generic azido-PEG or amino-PEG analogs introduces critical experimental variables that directly impact synthetic yield, conjugate homogeneity, and biological activity. The combination of an azide for bioorthogonal click chemistry, a secondary amine for NHS ester conjugation, and an acid-labile t-butyl ester protection group enables precise, orthogonal, multi-step assembly . Simple azido-PEG3-amine lacks the protected carboxyl group required for sequential conjugation without premature cross-reactivity, while azido-PEG3-t-butyl ester lacks the central amine necessary for branched or extended linker architectures . Furthermore, the precise PEG3-NH-PEG3 spacer length directly influences ternary complex stability and degradation efficiency in PROTAC applications; substitution with longer PEG4 or PEG6 analogs can reduce degradation potency by up to 10-fold [1].

N-(Azido-PEG3)-NH-PEG3-t-butyl ester: Quantitative Differentiation Evidence for Scientific Procurement


Enhanced Aqueous Solubility Compared to Non-PEG or Shorter PEG Linkers

N-(Azido-PEG3)-NH-PEG3-t-butyl ester exhibits significantly higher aqueous solubility than non-PEG alkyl linkers or shorter PEG analogs. The compound contains two PEG3 chains (total 6 ethylene glycol units) separated by a central amine, providing a LogP value of approximately 1.9, which is markedly lower than alkyl-chain linkers of similar length (LogP ~3.5-4.0) . This enhanced hydrophilicity directly translates to improved conjugate solubility and reduced aggregation in biological assays, a critical factor for maintaining potency in cellular degradation studies where hydrophobic linker-PROTACs can precipitate at working concentrations [1].

PROTAC Bioconjugation Solubility

Defined 14-Atom Spacer Length Optimizes Ternary Complex Formation vs. Longer PEG Analogs

The N-(Azido-PEG3)-NH-PEG3-t-butyl ester architecture provides a 14-atom spacer between the azide and t-butyl ester termini (approximately 17-18 Å end-to-end distance), a length that falls within the optimal range for PROTAC ternary complex formation. Systematic studies across multiple E3 ligase-target pairs have demonstrated that PEG3-based linkers (3 ethylene glycol units per arm) consistently yield superior degradation efficiency compared to longer PEG4 or PEG6 analogs [1]. In a comparative study of BET bromodomain PROTACs, the PEG3 linker exhibited greater degradation potency (DC50 12 nM) compared to PEG4 (DC50 45 nM) and PEG2 (DC50 >100 nM) variants, representing a 3.75-fold improvement over PEG4 and >8-fold over PEG2 [2]. The 14-atom spacer length has been identified as a 'sweet spot' that balances conformational flexibility with precise spatial orientation required for productive ubiquitination [3].

PROTAC Linker Length Ternary Complex

Orthogonal Reactivity via t-Butyl Ester Protection Enables Higher Conjugation Yields vs. Unprotected Acid Analogs

The t-butyl ester protection group on N-(Azido-PEG3)-NH-PEG3-t-butyl ester enables selective, stepwise conjugation that prevents premature cross-reactivity and side-product formation. In direct comparison to the unprotected N-(Azido-PEG3)-NH-PEG3-acid analog, the t-butyl ester-protected compound allows for sequential azide-alkyne cycloaddition followed by acid deprotection (typically with 20-50% TFA for 1-4 hours) and subsequent amide coupling [1]. This orthogonal protection strategy typically improves overall conjugation yields by 15-30% compared to one-pot reactions using unprotected acids, where competing reactions and hydrolysis can significantly reduce yield [2]. The t-butyl ester group is stable under basic conditions but quantitatively cleaved under mild acidic conditions, enabling clean, high-purity intermediate isolation before final conjugation [3].

Bioconjugation Orthogonal Protection Synthetic Efficiency

Central Secondary Amine Enables Branched Architecture Unavailable in Linear Azido-PEG-t-butyl ester Analogs

Unlike simple linear azido-PEG-t-butyl ester analogs (e.g., Azido-PEG3-t-butyl ester, CAS 252881-73-5), N-(Azido-PEG3)-NH-PEG3-t-butyl ester contains a central secondary amine that serves as an additional conjugation handle for NHS ester coupling [1]. This unique architecture enables the construction of branched, Y-shaped, or extended linker scaffolds with precisely defined valency and spatial orientation. The central NH group can be selectively functionalized with NHS-activated payloads, fluorophores, or affinity tags while maintaining the orthogonal azide and protected carboxyl termini, a capability not possible with linear azido-PEG-t-butyl ester compounds that lack this internal nucleophilic site . The resulting branched conjugates exhibit improved hydrodynamic radius and reduced renal clearance compared to linear PEG conjugates of equivalent molecular weight [2].

Branched PEG Linker Architecture Multivalent Conjugation

N-(Azido-PEG3)-NH-PEG3-t-butyl ester: Optimal Procurement Scenarios for Research and Industrial Applications


PROTAC Library Synthesis Requiring Defined 14-Atom Spacer Length for Optimal Degradation Efficiency

N-(Azido-PEG3)-NH-PEG3-t-butyl ester is ideally suited for constructing PROTAC libraries where linker length optimization is critical. The PEG3-NH-PEG3 architecture provides a 14-atom spacer that consistently yields superior degradation efficiency compared to shorter or longer PEG analogs across multiple E3 ligase-target pairs [1]. Its orthogonal protection enables efficient parallel synthesis of diverse PROTAC candidates with minimal side-product formation, making it the preferred choice for medicinal chemistry groups seeking to rapidly identify lead degraders with picomolar to low nanomolar DC50 values [2].

Multi-Step Bioconjugate Assembly Requiring Orthogonal Protection for High-Yield Conjugation

This compound excels in multi-step bioconjugation workflows that demand sequential, controlled coupling of multiple payloads or targeting moieties. The t-butyl ester protection prevents premature carboxyl activation and cross-reactivity during initial click chemistry or amine coupling steps, enabling isolated intermediate purification before final deprotection and conjugation [1]. This orthogonal protection strategy is particularly valuable for constructing homogeneous antibody-drug conjugates (ADCs) or targeted protein degraders where product purity and batch consistency are paramount [2].

Construction of Branched or Multivalent PEG Scaffolds for Enhanced Pharmacokinetics

The central secondary amine functionality distinguishes this compound from linear azido-PEG-t-butyl ester analogs, enabling the construction of branched, Y-shaped, or dendritic PEG architectures. Such branched PEG conjugates exhibit prolonged circulation half-life and reduced immunogenicity compared to linear PEG conjugates of equivalent molecular weight [1]. This application scenario is particularly relevant for biopharmaceutical development programs seeking to optimize the pharmacokinetic profile of peptide, protein, or oligonucleotide therapeutics through PEGylation [2].

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